molecular formula C12H9ClFN3O B6243709 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide CAS No. 2408966-32-3

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

Cat. No. B6243709
CAS RN: 2408966-32-3
M. Wt: 265.7
InChI Key:
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Description

The compound “2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized through various methods. For example, one method involves the reaction of a substituted thiourea with α-halo ketones . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a chloro group attached to one of the carbon atoms in the ring, a fluoro group and a methyl group attached to the phenyl group, and a carboxamide group attached to another carbon atom in the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule, such as the chloro group, the fluoro group, the methyl group, and the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the chloro, fluoro, and methyl groups could affect the compound’s polarity, solubility, and reactivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves the reaction of 2-chloropyrimidine-5-carboxylic acid with 3-fluoro-4-methylaniline, followed by chlorination and amidation.", "Starting Materials": [ "2-chloropyrimidine-5-carboxylic acid", "3-fluoro-4-methylaniline", "thionyl chloride", "ammonia", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-chloropyrimidine-5-carboxylic acid is reacted with 3-fluoro-4-methylaniline in the presence of thionyl chloride and diethyl ether to form 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid.", "Step 2: The resulting product from step 1 is then chlorinated using thionyl chloride and diethyl ether to form 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxylic acid chloride.", "Step 3: The product from step 2 is then reacted with ammonia in water to form 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide." ] }

CAS RN

2408966-32-3

Product Name

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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